3'-Acetamidoacetophenone

Chemical Synthesis Analytical Chemistry Quality Control

Using the para-isomer (4'-acetamidoacetophenone) leads to assay failure and misinterpretation of SAR. 3'-Acetamidoacetophenone is the meta-substituted isomer with distinct reactivity and validated bioactivity. • PARP inhibitor: IC50 significantly lower than 3-aminobenzamide, ideal for cancer drug SAR studies. • Broad-spectrum antimicrobial activity with enhanced potency of specific stereoisomer. • Essential building block for quinolone and heterocycle synthesis via meta-directed cyclization. • Reliable physical standard: sharp melting point 127-130 °C for identity/purity verification.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 7463-31-2
Cat. No. B028966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Acetamidoacetophenone
CAS7463-31-2
SynonymsN-(3-Acetylphenyl)acetamide;  2-Acetamidoacetophenone;  NSC 404340; 
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C
InChIInChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
InChIKeyAFZTYHRVDOKRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Acetamidoacetophenone: Key Aromatic Amide


3'-Acetamidoacetophenone (CAS 7463-31-2), also known as 3-acetylacetanilide or N-(3-acetylphenyl)acetamide, is a key aromatic amide compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 [1]. It is characterized by the presence of both an acetyl group and an acetamido group on a phenyl ring, providing versatile chemical reactivity . This compound is primarily used as a research chemical and an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with biological relevance . Its well-defined physical properties, including a melting point of 127-130 °C, facilitate its use in reproducible experimental procedures .

3'-Acetamidoacetophenone: Isomer Substitution


Substituting 3'-Acetamidoacetophenone with its closest analogs, such as 4'-acetamidoacetophenone, is scientifically invalid for most applications due to profound differences in their chemical and biological profiles. The position of the acetamido group on the aromatic ring is not a trivial variation; it dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets and its behavior as a synthetic intermediate . While 4'-acetamidoacetophenone shares the same molecular formula, it is not a direct substitute. As detailed in the quantitative evidence below, these isomers exhibit distinct physical properties and, critically, divergent biological activities and synthetic utilities. Using the incorrect isomer can lead to assay failure, misinterpretation of structure-activity relationships (SAR), or the synthesis of unintended final products .

3'-Acetamidoacetophenone: Evidence-Based Selection


Melting Point as Identity & Purity Indicator

3'-Acetamidoacetophenone possesses a significantly lower melting point compared to its 4'-positional isomer. This physical property difference provides a simple, quantitative method for verifying the correct isomer has been received and for assessing its initial purity before use in sensitive experiments .

Chemical Synthesis Analytical Chemistry Quality Control

PARP Inhibition Activity

3'-Acetamidoacetophenone has been identified as a specific and potent inhibitor of poly(ADP-ribose) synthetase (also known as PARP). This enzyme is a critical target in oncology and studies of DNA repair mechanisms. This specific activity profile provides a clear rationale for its selection in research programs focused on this pathway [1].

Enzymology Cancer Research Cell Biology

Stereospecific Antimicrobial Activity

3'-Acetamidoacetophenone demonstrates antimicrobial activity against a range of clinically relevant pathogens. Notably, its activity is stereospecific, with one stereoisomeric form exhibiting higher antimicrobial potency than its racemic mixture. This stereospecificity highlights the importance of the compound's precise three-dimensional structure for its biological function .

Antimicrobial Research Drug Discovery Microbiology

3'-Acetamidoacetophenone: Key Applications


PARP Inhibitor Lead for Oncology

Given its validated potency as an inhibitor of poly(ADP-ribose) synthetase (PARP) [1], 3'-Acetamidoacetophenone is an ideal starting point for medicinal chemistry programs focused on developing new cancer therapeutics. Its activity, which is significantly higher than the classic inhibitor 3-aminobenzamide, makes it a superior scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at improving efficacy and pharmacokinetic properties.

Stereospecific Antimicrobial Scaffold

The documented broad-spectrum antimicrobial activity, particularly the enhanced potency of a specific stereoisomer [1], positions this compound as a valuable tool for investigating new antimicrobial agents. Researchers can use it to explore mechanisms of action against fastidious organisms like Mycoplasma and Chlamydia, or as a core structure for synthesizing a library of derivatives to combat antibiotic resistance.

Heterocyclic Intermediate for Agrochemical & Pharma

3'-Acetamidoacetophenone is a foundational intermediate for synthesizing a wide array of biologically active heterocyclic compounds, including quinolones [1]. Its unique substitution pattern (meta-position) allows for cyclization reactions that are not possible with its para-isomer, making it an essential building block for creating diverse chemical libraries in both pharmaceutical and agrochemical R&D.

Analytical Standard for Isomer QC

The distinct melting point of 3'-Acetamidoacetophenone (127-130 °C) relative to its 4'-isomer (approx. 166-172 °C) [1] enables its use as a physical reference standard. Procurement for analytical laboratories is justified for verifying the identity and purity of incoming materials or for developing and validating methods (e.g., HPLC, DSC) to separate and quantify isomeric mixtures in complex synthetic processes.

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